molecular formula C19H36N2OSn B6176377 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine CAS No. 2767135-07-7

5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine

Cat. No.: B6176377
CAS No.: 2767135-07-7
M. Wt: 427.2
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Description

5-(Propan-2-yloxy)-2-(tributylstannyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This particular compound is characterized by the presence of a propan-2-yloxy group and a tributylstannyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine typically involves the reaction of a pyrimidine derivative with tributylstannyl reagents under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)-2-(tributylstannyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.

    Bases: Such as potassium carbonate, used to deprotonate intermediates and drive reactions to completion.

    Solvents: Tetrahydrofuran (THF) and other aprotic solvents are commonly used to dissolve reactants and provide a suitable reaction medium.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Stille coupling reaction, the product would be a new organic molecule with a carbon-carbon bond formed between the pyrimidine ring and another aromatic or aliphatic group.

Scientific Research Applications

5-(Propan-2-yloxy)-2-(tributylstannyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of molecular frameworks.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a leaving group in substitution reactions or as a coupling partner in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    5-(Propan-2-yloxy)-2-(trimethylstannyl)pyrimidine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    5-(Propan-2-yloxy)-2-(triethylstannyl)pyrimidine: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.

    5-(Propan-2-yloxy)-2-(triphenylstannyl)pyrimidine: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.

Uniqueness

The uniqueness of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical properties. The tributylstannyl group provides steric bulk and electronic effects that influence the compound’s reactivity and stability. This makes it a valuable intermediate in synthetic chemistry, particularly in reactions requiring selective functionalization of the pyrimidine ring.

Properties

CAS No.

2767135-07-7

Molecular Formula

C19H36N2OSn

Molecular Weight

427.2

Purity

95

Origin of Product

United States

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